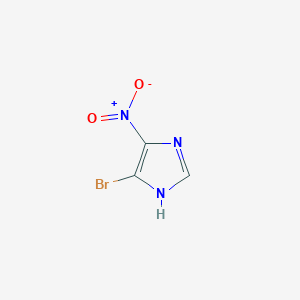

5-bromo-4-nitro-1H-imidazole

Description

General Context of Imidazole (B134444) Chemistry and its Significance in Organic Synthesis

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. ajrconline.orgwikipedia.org First synthesized in 1858, this planar and highly polar molecule is soluble in water and other polar solvents. ajrconline.orgnih.gov The imidazole ring is a crucial structural motif found in a vast array of biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. wikipedia.orgtsijournals.com Its amphoteric nature, allowing it to act as both an acid and a base, along with its ability to engage in hydrogen bonding, contributes to its versatile role in chemical and biological systems. ajrconline.orgnih.gov In organic synthesis, the imidazole skeleton serves as a fundamental building block for the construction of more complex molecules, and its derivatives have been extensively investigated for a wide range of applications. ajrconline.orgrsc.orgmdpi.com The development of new synthetic methodologies for creating substituted imidazoles remains an active area of research. rsc.org

Overview of Nitroimidazole and Halogenated Imidazole Derivatives

The introduction of a nitro group (—NO₂) to the imidazole ring gives rise to nitroimidazoles, a class of compounds with significant applications, particularly in medicinal chemistry. isca.meresearchgate.net Nitroimidazoles are known for their broad-spectrum activity against anaerobic bacteria and various parasites. researchgate.nethumanjournals.com The antimicrobial toxicity of these compounds is linked to the reductive bioactivation of the nitro group. humanjournals.com The position of the nitro group on the imidazole ring (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly influences the compound's properties and activity. nih.gov

Similarly, the incorporation of halogen atoms (e.g., bromine, chlorine) onto the imidazole core leads to halogenated imidazole derivatives. Halogenation of the imidazole ring can be complex, with the outcome dependent on the specific substrate, reagents, and reaction conditions. uobasrah.edu.iq These halogenated imidazoles often serve as versatile intermediates in organic synthesis, where the halogen atom can be readily displaced or participate in various coupling reactions to introduce further functional groups. science.govresearchgate.net

Positioning of 5-bromo-4-nitro-1H-imidazole within Contemporary Chemical Research

This compound is a member of the halogenated nitroimidazole family that combines the features of both a nitroimidazole and a halogenated imidazole. ontosight.ai This specific substitution pattern, with a bromine atom at the 5-position and a nitro group at the 4-position, imparts unique reactivity to the molecule. The presence of both a halogen and a nitro group on the imidazole ring makes it a valuable synthon, or building block, in organic synthesis. Researchers are interested in such compounds for their potential to undergo a variety of chemical transformations, allowing for the synthesis of more complex and potentially bioactive molecules. isca.mechemicalbook.com

Scope and Objectives of Research on this compound

The primary focus of research on this compound lies in its utility as a chemical intermediate. The objectives of these studies typically include:

Developing efficient and scalable synthetic routes to the compound itself.

Investigating its reactivity in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions.

Utilizing it as a key starting material for the synthesis of novel and diverse imidazole-based compounds.

It is important to note that while many nitroimidazole derivatives have therapeutic applications, the research on this compound is predominantly centered on its role in chemical synthesis rather than direct biological or medicinal use.

Properties

IUPAC Name |

5-bromo-4-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEFBYAEHWXHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 4 Nitro 1h Imidazole and Its Precursors

Regioselective Synthesis Strategies for Halogenation and Nitration of Imidazole (B134444) Cores

The inherent reactivity of the imidazole ring presents a challenge in achieving regioselective substitution. The positions C-2, C-4, and C-5 exhibit different levels of activation towards electrophilic attack, which can be influenced by the presence of substituents and the reaction conditions.

Direct Halogenation Protocols for Imidazole Derivatives

Direct halogenation of imidazole derivatives is a common strategy. For instance, the bromination of 4-nitroimidazole (B12731) can be achieved using elemental bromine in water with sodium bicarbonate, leading to the formation of 2,5-dibromo-4-nitro-1H-imidazole. vcu.edu Another approach involves the use of N-bromosuccinimide (NBS) for the bromination of imidazole derivatives. The choice of solvent and the presence of catalysts can significantly influence the regioselectivity of the bromination reaction. acs.org For example, using N-bromosuccinimide (NBS) with catalytic sulfuric acid in acetonitrile (B52724) under reflux has been shown to improve selectivity in some cases.

| Starting Material | Reagent | Product | Reference |

| 4-nitroimidazole | Br2, NaHCO3, H2O | 2,5-dibromo-4-nitro-1H-imidazole | vcu.edu |

| Imidazole Derivative | N-bromosuccinimide (NBS) | Brominated Imidazole |

Controlled Nitration Approaches in Imidazole Systems

The nitration of imidazoles is a critical step in the synthesis of nitroimidazole-containing compounds. The direct nitration of the imidazole ring can be challenging due to its basicity, which can lead to protonation in acidic media and deactivation towards electrophilic attack. arkat-usa.org Nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comgoogle.com This method has been successfully used to nitrate (B79036) 4-bromo-1H-imidazole to yield 5-bromo-4-nitro-1H-imidazole. chemicalbook.com The reaction temperature and the ratio of the acids are critical parameters that need to be controlled to achieve the desired product and minimize side reactions. chemicalbook.comresearchgate.net Other nitrating agents, such as nitronium tetrafluoroborate, have also been employed for the nitration of imidazole derivatives. google.com

| Starting Material | Reagents | Product | Reference |

| 4-Bromo-1H-imidazole | HNO3, H2SO4 | This compound | chemicalbook.com |

| Imidazole Derivative | Nitronium tetrafluoroborate | Nitroimidazole | google.com |

Multi-Step Synthesis Pathways via Pre-functionalized Imidazoles

To overcome the challenges of direct regioselective functionalization, multi-step synthetic routes starting from pre-functionalized imidazoles are often employed.

Synthesis from Substituted Imidazoles (e.g., 4-bromo-1H-imidazole)

A prominent pathway to this compound starts from the commercially available 4-bromo-1H-imidazole. chemicalbook.com This precursor is then nitrated, typically using a mixture of concentrated nitric and sulfuric acids, to introduce the nitro group at the 4-position (which is equivalent to the 5-position in the unsubstituted 1H-imidazole due to tautomerism). chemicalbook.comgoogle.com This regioselectivity is governed by the directing effects of the bromo substituent and the reaction conditions.

Another multi-step approach involves the synthesis of 2-bromo-4-nitroimidazole (B1265489), a key building block for certain drugs. acs.org This synthesis starts with the dibromination of 4-nitroimidazole, followed by a selective debromination at the 5-position. vcu.eduacs.org This debromination can be achieved using methods like in situ reductive deiodination. acs.org

Ring-Closing Synthesis Routes to this compound

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of reagents, solvent, temperature, and reaction time.

In the nitration of 4-bromo-1H-imidazole, a study demonstrated that reacting it with concentrated nitric acid in concentrated sulfuric acid at 110°C for one hour resulted in an 87% yield of this compound. chemicalbook.com The reaction mixture was then cooled and poured into ice water to precipitate the product. chemicalbook.com

The table below summarizes an example of optimized reaction conditions for the synthesis of this compound.

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

| 4-Bromo-1H-imidazole | conc. HNO3, conc. H2SO4 | 110 °C | 1 hour | 87% | chemicalbook.com |

Continuous monitoring of the reaction progress, often by techniques like thin-layer chromatography (TLC), and careful control of the stoichiometry of the reactants are crucial to minimize the formation of side products, such as di-brominated or other isomeric derivatives.

Green Chemistry Principles in the Synthesis of this compound

While literature explicitly detailing the application of green chemistry principles to the synthesis of this compound is specific, the broader field of imidazole and nitroimidazole synthesis offers significant insights into environmentally benign methodologies. These approaches, applicable to this compound and its precursors, focus on reducing hazardous waste, minimizing energy consumption, and utilizing safer reagents and solvents.

Conventional synthesis methods for nitroimidazoles often rely on harsh conditions, such as the use of concentrated sulfuric and nitric acids at elevated temperatures, which pose significant environmental and safety challenges. chemicalbook.com For instance, the synthesis of this compound from 4-bromo-1H-imidazole is traditionally performed using a mixture of concentrated nitric and sulfuric acids. chemicalbook.com Green chemistry seeks to replace such protocols with more sustainable alternatives.

Key green chemistry strategies relevant to the synthesis of this compound and related compounds include:

Use of Benign Solvents and Catalysts: A primary goal is the replacement of hazardous solvents and strong mineral acids. Research into the synthesis of related nitroimidazoles has demonstrated the use of eco-friendly solvent systems, such as water and isopropyl alcohol mixtures, with recoverable catalysts like Palladium/Aluminum Hydroxide (Pd/AlO(OH)). biomedres.usbiomedres.us For other nitroimidazoles, solvent-free conditions have been successfully employed, significantly reducing waste. jocpr.comjocpr.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times and energy input compared to conventional heating. jocpr.comjocpr.com A greener methodology for synthesizing 2-nitroimidazoles involves the microwave-assisted reaction of 2-aminoimidazoles with sodium nitrite, catalyzed by a natural, iron-rich kaolinite (B1170537) clay. jocpr.comjocpr.com This method avoids the use of strong mineral acids and organic solvents. jocpr.comjocpr.com

Waste Reduction and Atom Economy: A patented method for a related compound, 5-chloro-1-methyl-4-nitroimidazole, highlights a process that is environmentally friendly by greatly reducing the emission of harmful gases like nitrogen oxides. google.com This approach also allows for the recycling of solvents and extraction agents, leading to lower production costs and aligning with the green principles of waste prevention and atom economy. google.com

Milder Reagents: The development of a green and facile approach for the synthesis of 2-nitroimidazole (B3424786) by treating 2-aminoimidazole with oxone as an oxidant in water represents a significant improvement over traditional diazotization and nitration methods that use harsher chemicals. mdpi.com

These examples from the broader class of nitroimidazoles provide a clear framework for developing a greener synthesis of this compound. The focus remains on replacing harsh acids, minimizing or eliminating organic solvents, utilizing alternative energy sources, and designing processes that recycle materials and prevent waste.

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Nitroimidazoles

| Methodology | Reagents & Catalysts | Conditions | Applicable Green Principle(s) | Reference(s) |

| Conventional Nitration | Concentrated Sulfuric Acid, Concentrated Nitric Acid | High Temperature (e.g., 110°C) | None | chemicalbook.com |

| Microwave-Assisted Synthesis | Sodium Nitrite, Natural Kaolinite Clay | Solvent-Free, Microwave Irradiation | Use of a benign catalyst, Alternative energy source, Solvent-free conditions | jocpr.comjocpr.com |

| Green Oxidation | Oxone | Aqueous (Water) | Use of a benign solvent and a safer oxidant | mdpi.com |

| Environmentally Friendly Process | Nitric Acid, Toluene | Azeotropic Dehydration | Reduction of harmful gas emissions, Recycling of solvents | google.com |

Comprehensive Analysis of Chemical Reactivity and Transformation of 5 Bromo 4 Nitro 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in 5-bromo-4-nitro-1H-imidazole is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group. quinoline-thiophene.comcymitquimica.com This deactivation reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Conversely, the presence of the nitro group, along with the bromine atom, makes the imidazole core susceptible to nucleophilic substitution reactions. quinoline-thiophene.comsmolecule.comsmolecule.com

Reactivity of the Bromo Substituent: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is activated by the adjacent nitro group, making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. psu.edu This allows for the displacement of the bromide by various nucleophiles. For instance, N-protected derivatives of 5-bromo-4-nitroimidazole, such as 1-benzyl-5-bromo-4-nitroimidazole, readily react with thiolates (e.g., ethanethiol, propanethiol, benzenethiol) and other nucleophiles to yield the corresponding substituted products. psu.edu The reaction of ethyl 2-(5-bromo-4-nitroimidazol-1-yl)acetate with ethyl 2-mercaptoacetate in the presence of a base leads to a cyclized product, ethyl 3-hydroxy-7-nitro-3-phenylimidazolo[5,1-b]thiazine-2-carboxylate. psu.edu

The bromine atom also facilitates palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A notable example is the Suzuki-Miyaura cross-coupling reaction. While research has been conducted on related compounds like 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole, which successfully couples with various aryl, heteroaryl, and styryl boronic acids under microwave-assisted palladium catalysis, specific studies on this compound itself are less detailed in the provided results. sci-hub.se However, the general reactivity pattern of bromo-nitroimidazoles suggests that this compound would be a viable substrate for such transformations. mdpi.comnih.gov

Table 1: Examples of Nucleophilic Substitution and Cross-Coupling Reactions

| Reactant | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| 1-Benzyl-5-bromo-4-nitroimidazole | Ethanethiol, base | 1-Benzyl-5-(ethylthio)-4-nitroimidazole | SNAr |

| 1-Benzyl-5-bromo-4-nitroimidazole | Benzenethiol, base | 1-Benzyl-4-nitro-5-(phenylthio)imidazole | SNAr |

| Ethyl 2-(5-bromo-4-nitroimidazol-1-yl)acetate | Ethyl 2-mercaptoacetate, base | Ethyl 3-hydroxy-7-nitro-3-phenylimidazolo[5,1-b]thiazine-2-carboxylate | SNAr and cyclization |

| 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 1,2-Dimethyl-5-nitro-4-phenyl-1H-imidazole | Suzuki-Miyaura Coupling |

Reactivity of the Nitro Group: Reduction, Substitution, and Related Transformations

The nitro group at the 4-position is a key functional group that can undergo a variety of transformations, most notably reduction. ontosight.ai The reduction of the nitro group can lead to the corresponding aminoimidazole, a valuable intermediate in the synthesis of various biologically active compounds. masterorganicchemistry.com Common reducing agents for converting aromatic nitro groups to amines include catalytic hydrogenation (e.g., with Pd/C or Raney nickel) and metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

While direct nucleophilic substitution of the nitro group is less common than that of the bromo group, it can occur under certain conditions, particularly when activated by other substituents. psu.edu In some instances, both the halogen and the nitro group can be displaced by strong nucleophiles like secondary amines. psu.edu

Reactivity at the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole ring possesses two nitrogen atoms, N1 and N3, which can participate in reactions. The NH proton is acidic and can be removed by a base, allowing for alkylation or acylation at the nitrogen. The specific nitrogen that reacts can be influenced by the substituent pattern on the imidazole ring and the reaction conditions. researchgate.net For instance, the alkylation of 4(5)-nitroimidazole can lead to a mixture of N1 and N3 substituted products. mdpi.com The regioselectivity of these reactions is an important consideration in the synthesis of specifically substituted imidazole derivatives.

Addition and Cycloaddition Reactions Involving the Imidazole Core

The available literature does not provide extensive information on addition or cycloaddition reactions directly involving the imidazole core of this compound. However, related imidazole derivatives can participate in such reactions. For example, 1,3-dipolar cycloaddition reactions have been utilized with N-(nitrobenzyl)-imidazole nitrile imines to synthesize pyrazoline-containing imidazole derivatives. scirp.org While not directly involving the imidazole core as the dipole or dipolarophile, this demonstrates the utility of the imidazole scaffold in constructing more complex heterocyclic systems.

Rearrangement Reactions and Tautomeric Considerations

This compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. This results in an equilibrium between this compound and 4-bromo-5-nitro-1H-imidazole. smolecule.com The position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents. This tautomerism is a critical consideration in its reactivity, as the two tautomers can exhibit different chemical behaviors. psu.edu

Rearrangement reactions involving the nitro group have been observed in related nitroazole systems. For example, 1,4-dinitro-1H-imidazole can undergo thermal rearrangement to 2,4-dinitro-1H-imidazole. arkat-usa.org While not directly documented for this compound in the provided search results, the potential for such rearrangements under specific conditions should be considered.

Mechanistic Investigations of Key Transformations of this compound

The key transformations of this compound are largely governed by established reaction mechanisms. Nucleophilic aromatic substitution (SNAr) reactions proceed via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. psu.edu

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition to the bromo-imidazole. This is followed by transmetalation with the organoboron reagent. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. sci-hub.se

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a compound in its solid state. However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for 5-bromo-4-nitro-1H-imidazole. Such a study, if conducted, would provide invaluable information as outlined in the following sections.

In the absence of direct crystallographic data for this compound, we can infer potential intermolecular interactions based on its structural features and studies of related compounds. The molecule possesses a hydrogen bond donor (the N-H group of the imidazole (B134444) ring) and multiple potential hydrogen bond acceptors (the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group). This suggests that hydrogen bonding would be a significant factor in its crystal packing.

The imidazole ring itself is a planar aromatic system. A single-crystal X-ray diffraction study would confirm the planarity of this ring in this compound. A key conformational parameter would be the dihedral angle between the plane of the imidazole ring and the plane of the nitro group. In related structures, like 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole, the nitro group is only slightly twisted out of the plane of the imidazole ring, with a dihedral angle of 6.97 (7)°. uow.edu.au A similar near-coplanar arrangement would be expected for this compound to maximize electronic conjugation between the nitro group and the imidazole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their chemical environment.

Specific, detailed IR and Raman spectral analyses for this compound are not available in the surveyed literature. An IR spectrum for the related compound 5-chloro-1-methyl-4-nitro-imidazole is available in the NIST WebBook, which can provide a basis for expected vibrational modes. nist.gov

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

N-H stretch: A broad band in the high-frequency region of the IR spectrum.

C-H stretch: A sharp band corresponding to the C-H bond on the imidazole ring.

N=O stretches (nitro group): Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group.

C=N and C=C stretches: Vibrations associated with the imidazole ring.

C-Br stretch: A band in the lower frequency region of the spectrum.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition and elucidating the fragmentation pathways of this compound. Under typical electron ionization (EI) conditions, the molecule undergoes a series of characteristic cleavages, driven primarily by the presence of the labile nitro group and the bromine atom.

The molecular ion peak [M]⁺• for this compound is expected to appear as a doublet, characteristic of a monobrominated compound, at m/z 191 and 193, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The exact mass of the most abundant isotopic molecular ion (C₃H₂⁷⁹BrN₃O₂) is 190.93304 Da.

The fragmentation of nitroaromatic compounds is well-documented and typically initiated by the cleavage of the C-NO₂ bond or the loss of fragments from the nitro group itself. researchgate.net Studies on analogous nitroimidazole compounds show that fragmentation often involves the initial loss of the nitro group or related species. utupub.finih.gov For this compound, the primary fragmentation pathways are proposed to involve:

Loss of Nitrogen Dioxide (NO₂): A significant fragmentation route involves the cleavage of the C4-N bond, leading to the expulsion of a neutral nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. This results in the formation of a brominated imidazole radical cation [C₃H₂BrN₂]⁺• at m/z 145/147.

Loss of Nitric Oxide (NO): An alternative pathway, common in nitro compounds, is the loss of a nitric oxide radical (•NO), with a mass of 30 Da. researchgate.netnih.govacs.org This produces a fragment ion [C₃H₂BrN₂O]⁺• at m/z 161/163. This rearrangement is often followed by the loss of a carbonyl group (CO).

Ring Cleavage: Subsequent fragmentation of the imidazole ring structure leads to smaller charged species. The integrity of the imidazole ring can be compromised after the initial loss of the nitro group substituents.

A plausible fragmentation pathway, based on established principles and data from related compounds, is outlined below.

Table 1: Proposed HRMS Fragmentation Data for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 191/193 | [C₃H₂BrN₃O₂]⁺• | C₃H₂BrN₃O₂ | Molecular Ion [M]⁺• |

| 161/163 | [C₃H₂BrN₂O]⁺• | C₃H₂BrN₂O | Loss of •NO |

| 145/147 | [C₃H₂BrN₂]⁺• | C₃H₂BrN₂ | Loss of •NO₂ |

This table presents a proposed fragmentation pattern based on the chemical structure and established fragmentation mechanisms for related nitroaromatic and heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophores present, namely the nitro group (-NO₂) and the imidazole ring, as well as the auxochromic effect of the bromine atom.

The electronic structure of the imidazole ring, combined with the potent electron-withdrawing nitro group, gives rise to specific electronic transitions upon absorption of UV-Vis radiation. The principal transitions expected for this molecule are n→π* and π→π*. libretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε). For this compound, these transitions are associated with the conjugated system of the imidazole ring and the nitro group.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the nitrogen or oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower energy and have significantly lower molar absorptivity compared to π→π* transitions. libretexts.org They are sensitive to solvent polarity, often exhibiting a hypsochromic (blue) shift in polar solvents. libretexts.org

The bromine atom acts as an auxochrome, and its presence is expected to cause a bathochromic (red) shift in the absorption maxima compared to the non-halogenated 4-nitroimidazole (B12731), due to the influence of its lone pair electrons on the conjugated system. While a specific experimental spectrum for this compound is not detailed in readily available literature, the expected transitions can be summarized based on the analysis of its functional groups and data from analogous compounds.

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

| π→π | Imidazole ring conjugated with -NO₂ | ~270-350 | High |

| n→π | -NO₂ group, Imidazole N atoms | >350 | Low |

This table is a theoretical summary based on the known spectroscopic properties of nitroaromatic compounds and imidazoles. Actual absorption maxima may vary based on solvent and experimental conditions.

Theoretical and Computational Chemistry Approaches to 5 Bromo 4 Nitro 1h Imidazole

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (FMOs)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. These calculations help in understanding the distribution of electrons and identifying the orbitals most involved in chemical reactions. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially significant. libretexts.org The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO relates to its ability to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 5-bromo-4-nitro-1H-imidazole, the presence of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups is expected to significantly lower the energy of the LUMO, enhancing the molecule's electrophilic character. The delocalized π-system of the imidazole (B134444) ring also plays a critical role in defining the nature of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color gradient to represent electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, an MEP analysis would be expected to show:

High Electron Density (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the nitrogen atom at position 3 of the imidazole ring, making these the primary sites for interactions with electrophiles.

Low Electron Density (Blue): Located around the hydrogen atom attached to the nitrogen at position 1 (N-H) and the carbon atom bonded to the bromine, highlighting these as potential sites for nucleophilic interaction.

This charge distribution analysis is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.org Theoretical calculations can predict the ¹H and ¹³C NMR spectra of this compound. The known experimental ¹H NMR spectrum shows a singlet at approximately 7.99 ppm for the proton on the imidazole ring. chemicalbook.comechemi.com Computational modeling can be used to corroborate this assignment and to predict the chemical shifts for the carbon atoms in the ring, which are more challenging to assign experimentally.

| Parameter | Experimental Value | Computational Prediction Method |

| ¹H NMR Chemical Shift (C5-H) | δ ≈ 7.99 ppm (in DMSO-d₆) chemicalbook.comechemi.com | DFT with GIAO method |

| ¹³C NMR Chemical Shifts | Not reported | DFT with GIAO method |

| Vibrational Frequencies | Not reported | DFT calculations |

Vibrational Frequencies: Theoretical calculations can also compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule. semanticscholar.org By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the molecule's functional groups, such as N-H stretching, C-N stretching, and the symmetric and asymmetric stretches of the NO₂ group. semanticscholar.org This provides a detailed understanding of the molecule's vibrational properties.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for mapping out the potential energy surface of a reaction, allowing for the elucidation of detailed reaction mechanisms. By locating the transition states—the highest energy points along the reaction coordinate—researchers can calculate activation energies and gain insight into the feasibility and kinetics of a proposed reaction pathway.

The structure of this compound, featuring a bromine atom activated by an adjacent electron-withdrawing nitro group on an aromatic ring, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In such a reaction, a nucleophile would attack the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Transition state calculations could be employed to model this process. The procedure would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and a nucleophile) and the final product.

Transition State Search: Identifying the transition state structure for the substitution reaction.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state to find the activation energy barrier.

These calculations can help predict the regioselectivity and reaction rate, providing valuable information for synthetic chemists looking to modify the molecule.

Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. For this compound, the primary tautomeric equilibrium would be between the 1-H and 3-H forms.

Computational studies are well-suited to investigate the relative stabilities of these tautomers. researchgate.net DFT calculations can determine the ground-state energies of each tautomer. The presence of strong electron-withdrawing groups, such as the nitro and bromo substituents, is known to influence the aromaticity and electronic structure of the imidazole ring. Theoretical studies on similar systems have shown that electron-withdrawing groups tend to reduce π-π repulsion, which promotes aromatic stability and favors the 1H-imidazole tautomer. researchgate.net Furthermore, computational methods can model the proton transfer mechanism and calculate the activation energy for the tautomeric interconversion, revealing whether such a process is likely under specific conditions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. MD simulations have been applied to study various nitroimidazole analogues. researchgate.netnih.gov

For this compound, MD simulations can be used to explore:

Conformational Analysis: Although the imidazole ring is rigid, the nitro group can rotate. MD simulations can explore the rotational barrier and preferred orientation of the nitro group relative to the plane of the ring.

QSAR (Quantitative Structure-Activity Relationship) Studies Focused on Chemical Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of this compound and related nitroimidazoles, QSAR models have been instrumental in elucidating the electronic features that govern their reactivity, which is often a prerequisite for their biological action.

The chemical reactivity of nitroimidazoles is intrinsically linked to the electron-withdrawing nature of the nitro group. This feature makes the imidazole ring electron-deficient and susceptible to reductive activation, a key step in the mechanism of action for many of their biological effects, including antimicrobial and radiosensitizing properties. QSAR studies in this area, therefore, frequently focus on descriptors that quantify the electronic properties of the molecule.

Research on antitubercular nitroimidazoles has led to the development of predictive QSAR models. nih.gov While these models often correlate structural features with minimum inhibitory concentrations (MIC), the underlying parameters are closely tied to chemical reactivity. For instance, a 3D-QSAR model for a series of antitubercular nitroimidazoles identified key pharmacophoric features such as hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic group, all of which influence the interaction of the molecule with its biological target and are dependent on the molecule's electronic and steric properties. nih.gov

A significant aspect of nitroimidazole reactivity is the ease of reduction of the nitro group. QSAR studies have shown a strong correlation between the one-electron reduction potential (E¹₇) and the biological activity of nitroimidazoles. This indicates that electronic descriptors are crucial in predicting the reactivity and, consequently, the efficacy of these compounds. The presence of electron-withdrawing substituents, such as the bromo and nitro groups in this compound, is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound more susceptible to reduction.

While specific QSAR studies solely focused on the chemical reactivity profile of this compound are not extensively detailed in the public domain, the principles derived from studies on analogous nitroimidazoles are highly applicable. These studies consistently highlight the importance of electronic and steric factors in governing the reactivity of the nitroimidazole core. The general findings from these QSAR models can be summarized in the following table:

| Descriptor Class | Specific Descriptors | Influence on Reactivity |

| Electronic | One-electron reduction potential (E¹₇), LUMO energy, Electron affinity | Lower values generally correlate with increased ease of reduction and higher reactivity. |

| Steric | Molecular volume, Surface area | Can influence the accessibility of the nitro group for reduction and interaction with target molecules. |

| Hydrophobicity | Partition coefficient (log P) | Affects the transport of the molecule to the site of action but can also influence reactivity in different environments. |

The development of these QSAR models relies on computational chemistry to calculate the various molecular descriptors for a series of related compounds. These descriptors are then statistically correlated with experimentally determined measures of reactivity or biological activity to generate a predictive model. Such models are invaluable for the rational design of new nitroimidazole derivatives with tailored reactivity profiles for specific applications.

Applications of 5 Bromo 4 Nitro 1h Imidazole in Synthetic Chemistry and Material Science

Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis

The strategic placement of bromo and nitro substituents on the imidazole (B134444) ring renders 5-bromo-4-nitro-1H-imidazole an activated and highly useful precursor in heterocyclic chemistry. These functional groups serve as handles for introducing further complexity and for constructing larger, fused ring systems. The electron-withdrawing nature of the nitro group influences the reactivity of the imidazole ring, while the bromine atom is a versatile leaving group for substitution and cross-coupling reactions. solubilityofthings.com

This compound is a key starting material for synthesizing a variety of substituted imidazole derivatives. The bromine atom at the C-5 position can be displaced by nucleophiles, and the nitrogen at the N-1 position can be alkylated or arylated, leading to a diverse range of products.

A notable application is its use in synthesizing hybrid molecules by first methylating it to form a mixture of 4-bromo-1-methyl-5-nitro-1H-imidazole and 5-bromo-1-methyl-4-nitro-1H-imidazole. nih.gov The major isomer, 5-bromo-1-methyl-4-nitro-1H-imidazole, can then undergo a nucleophilic substitution reaction with thiol-containing heterocycles, such as 1,3,4-thiadiazole-2-thiols. nih.gov This reaction displaces the bromine atom and links the two heterocyclic rings, demonstrating its utility in creating complex molecules with potential biological activities. nih.gov

The general reactivity of nitroimidazoles also suggests its potential in building fused heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. researchgate.netorganic-chemistry.org The functional groups on the this compound ring can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems.

Table 1: Synthetic Reactions Utilizing this compound Derivatives This table is interactive and allows for sorting.

| Precursor | Reagent(s) | Reaction Type | Product Class |

|---|

Based on available scientific literature, the direct utilization of this compound in multicomponent reactions (MCRs) is not extensively documented. MCRs are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, and while imidazole derivatives are sometimes used, specific examples involving the 5-bromo-4-nitro isomer are not prominent in the reviewed sources.

Applications in the Synthesis of Advanced Organic Materials

The unique electronic properties conferred by the nitro and bromo substituents on the imidazole ring suggest that this compound could be a valuable building block for advanced organic materials. These materials often rely on molecules with specific electronic, optical, or self-assembly characteristics.

While the imidazole moiety is a component of some advanced materials, there is limited specific information in the scientific literature detailing the incorporation of this compound into organic electronic materials like semiconductors or luminescent compounds. The development of such materials often involves molecules with extensive π-conjugated systems, and while this imidazole derivative could be functionalized to be part of such systems, its direct application is not yet widely reported.

This compound possesses several structural features that make it a candidate for use in supramolecular chemistry. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the nitro group can act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly used to control the self-assembly of molecules into well-ordered structures. nih.govmdpi.com

These non-covalent interactions can guide the assembly of individual molecules into larger, ordered architectures such as helices, sheets, or three-dimensional networks. nih.govnih.gov The self-assembly of a polyimidazole compound containing a nitro group with boric acid has been shown to result in complex supramolecular structures, highlighting the role of the nitro-imidazole core in directing such formations. This suggests that this compound could similarly be used to design and construct novel supramolecular systems.

Table 2: Potential Non-Covalent Interactions of this compound This table is interactive and allows for filtering by interaction type.

| Functional Group | Potential Role in Supramolecular Assembly | Interaction Type |

|---|---|---|

| Imidazole N-H | Hydrogen Bond Donor | Hydrogen Bonding |

| Imidazole N atom | Hydrogen Bond Acceptor | Hydrogen Bonding |

| Nitro Group (O atoms) | Hydrogen Bond Acceptor, Halogen Bond Acceptor | Hydrogen Bonding, Halogen Bonding |

| Bromo Group | Halogen Bond Donor | Halogen Bonding |

Employment as a Ligand Precursor in Coordination Chemistry and Catalysis

The imidazole ring is a fundamental structural unit in coordination chemistry, famously found in the amino acid histidine, where it plays a crucial role in binding metal ions in metalloproteins. solubilityofthings.com The nitrogen atoms of the imidazole ring can readily coordinate to transition metals, making imidazole derivatives valuable ligands for creating metal complexes with catalytic or other functional properties.

This compound can serve as a precursor to more complex ligands. For instance, it can be converted into N-heterocyclic carbenes (NHCs). NHCs are a class of highly effective ligands that form strong bonds with metal centers, leading to robust and efficient catalysts for a wide range of chemical transformations. scripps.edu Research has shown that NHC ligands can act as effective mimics of imidazole ligands in stabilizing metal complexes, such as dinitrosyl iron complexes. nih.gov The synthesis of NHCs often begins with a substituted imidazole, which is then alkylated and deprotonated. Therefore, this compound provides a foundational scaffold that can be chemically modified to produce tailored NHC ligands for specific applications in catalysis.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

A thorough review of existing literature reveals no specific instances of this compound being utilized as a linker in the design and synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While imidazole and its derivatives are commonly employed as linkers in the synthesis of a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs), the specific use of this compound for this purpose has not been documented.

The suitability of an organic molecule to act as a linker in a MOF is dependent on its ability to form stable coordination bonds with metal centers. The electronic properties and steric hindrance of the substituents on the imidazole ring play a crucial role in determining the resulting MOF's topology and properties. The electron-withdrawing nature of the nitro group and the steric bulk of the bromine atom in this compound may influence its coordination behavior, but specific research in this area is currently lacking.

Development of Novel Catalytic Systems Based on Imidazole Derivatives

There is no available research in the scientific literature describing the use of this compound in the development of novel catalytic systems. Imidazole-containing compounds, in a broader sense, have been explored as components of catalysts, often as N-heterocyclic carbenes (NHCs) or as ligands for transition metal catalysts. These catalytic systems are valued for their versatility in promoting a wide range of organic transformations.

The potential for this compound to function in a catalytic capacity would depend on its electronic structure and its ability to interact with substrates or metal centers. The substituents on the imidazole ring would significantly modulate these properties. However, without experimental studies, any discussion of its potential catalytic activity remains speculative.

Other Emerging Applications in Chemical Technologies

Currently, there are no documented emerging applications of this compound in other areas of chemical technology. The primary focus of research on substituted nitroimidazoles has been in the field of medicinal chemistry, where they have been investigated for their potential as therapeutic agents. For instance, related compounds like 2-bromo-4-nitro-1H-imidazole serve as key building blocks for certain nitroimidazole drugs. However, applications in material science, electronics, or other chemical technologies for this compound have not been reported.

Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂BrN₃O₂ |

| Molecular Weight | 191.97 g/mol |

| Appearance | Off-white to brownish crystalline solid |

| Melting Point | 281-282 °C (decomposes) echemi.com |

| Boiling Point | 382.2 °C at 760 mmHg echemi.com |

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, ethanol, and acetone solubilityofthings.com |

| CAS Number | 6963-65-1 |

Derivatization and Analogue Synthesis of 5 Bromo 4 Nitro 1h Imidazole

Systematic Functionalization at the Bromo and Nitro Positions

The chemical character of 5-bromo-4-nitro-1H-imidazole is largely defined by its two key functional groups: the bromine atom and the nitro group. The imidazole (B134444) ring's reactivity is significantly influenced by the strong electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic attack and facilitates nucleophilic substitution reactions.

Reactivity of the Bromo Group: The bromine atom on the imidazole ring serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution or cross-coupling reactions. The electron-deficient nature of the nitro-substituted imidazole ring makes the bromo substituent susceptible to displacement by various nucleophiles. Studies on related compounds, such as N-protected 2,4(5)-dibromo-5(4)-nitroimidazole, have shown that the bromine atoms can be displaced by nucleophiles like amines, thiols, and alkoxides.

Furthermore, the bromine atom is an ideal functional group for participating in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, linking the imidazole core to various aryl or heteroaryl moieties, thereby expanding the structural diversity of the derivatives.

Reactivity of the Nitro Group: The nitro group at the 4-position is a crucial site for synthetic modification. A fundamental transformation is the reduction of the nitro group to an amino group, which yields a versatile amino-imidazole intermediate. This resulting amine can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up numerous pathways for creating a diverse library of compounds. The conversion of the nitro group to an amine significantly alters the electronic properties of the imidazole ring, transforming it from an electron-poor to a more electron-rich system.

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Bromo | Amines, Thiols, Alkoxides | Substituted 4-nitro-1H-imidazoles |

| Suzuki-Miyaura Coupling | Bromo | (Hetero)arylboronic acids, Pd catalyst | Aryl-substituted 4-nitro-1H-imidazoles |

| Reduction | Nitro | Reducing agents (e.g., Na2S2O4, H2/Pd) | 5-bromo-1H-imidazol-4-amine |

Synthesis of N-Substituted this compound Derivatives

The imidazole ring contains an acidic proton on one of its nitrogen atoms, which can be readily deprotonated by a base to form an imidazolate anion. This anion is a potent nucleophile and can react with various electrophiles to generate N-substituted derivatives. This process, known as N-alkylation or N-arylation, is a common strategy for modifying the physicochemical properties of imidazole-based compounds.

A general approach involves reacting the parent imidazole with an alkyl or aryl halide in the presence of a base. For instance, reacting an imidazole with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate is a standard method to produce N-substituted imidazole esters. nih.gov Similarly, alkylation of a related compound, 2,4(5)-dibromo-5(4)-nitroimidazole, has been achieved using dimethyl sulphate (DMS) in DMF, leading to isomeric N-methylated products. researchgate.net This highlights that alkylation can sometimes lead to a mixture of regioisomers, depending on the specific imidazole substrate and reaction conditions.

| N-Substituent Type | Electrophile Example | Base Example | General Product |

| Alkyl | Ethyl chloroacetate | K₂CO₃ | N-alkylated this compound |

| Methyl | Dimethyl sulphate (DMS) | - | N-methylated this compound |

| SEM protecting group | 2-(trimethylsilyl)ethoxymethyl chloride | Sodium hydride | N-SEM protected this compound |

Exploration of Structural Analogues and Isomers to Modulate Reactivity

The synthesis and study of structural analogues and isomers of this compound are crucial for understanding structure-activity relationships and fine-tuning the molecule's reactivity. The relative positions of the bromo and nitro groups on the imidazole ring significantly impact the compound's electronic properties and chemical behavior.

Key isomers include 2-bromo-4-nitro-1H-imidazole and 4-bromo-2-nitro-1H-imidazole. The synthesis of these isomers often requires specific strategies to control the regioselectivity of the nitration and bromination steps. For example, an efficient synthesis for 2-bromo-4-nitroimidazole (B1265489) involves the dibromination of 4-nitroimidazole (B12731), followed by a selective debromination step. researchgate.net Another synthetic route provides a method for creating 4-bromo-2-nitro-1H-imidazole from 2-nitroimidazole (B3424786) via a three-step process involving N-protection, bromination, and deprotection. google.com

The exploration of such isomers is important as the position of the electron-withdrawing nitro group dictates the sites most susceptible to nucleophilic attack. This modulation of reactivity allows for the targeted synthesis of specific derivatives that might not be accessible from the parent this compound scaffold. mdpi.com

| Isomer/Analogue | Starting Material | Key Synthetic Steps | Reference |

| 2-bromo-4-nitroimidazole | 4-nitroimidazole | 1. Dibromination 2. Selective debromination | researchgate.net |

| 4-bromo-2-nitro-1H-imidazole | 2-nitroimidazole | 1. N-protection (SEM-Cl) 2. Bromination (NBS) 3. Deprotection (TFA) | google.com |

| 2,5-dibromo-4-nitro-1H-imidazole | 4-nitroimidazole | Direct bromination |

Combinatorial Chemistry Approaches to Library Synthesis Based on the Core Scaffold

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds from a common core scaffold. nih.gov The this compound core is well-suited for such approaches due to its multiple points for diversification. A combinatorial library can be designed by systematically varying the substituents at the N-1, C-5 (bromo), and C-4 (nitro) positions.

While specific literature detailing a large-scale combinatorial library synthesis based solely on this compound is not prevalent, the known chemical transformations lend themselves to this methodology. A hypothetical combinatorial approach could involve:

Parallel N-alkylation: Reacting the core scaffold with a diverse set of alkyl halides in a multi-well plate format to generate a library of N-substituted derivatives.

Diversification at the Bromo Position: Taking the N-alkylated library and subjecting it to various parallel cross-coupling reactions (e.g., Suzuki, Sonogashira) with a range of boronic acids or terminal alkynes.

Modification of the Nitro Group: Reducing the nitro group across the library to an amine, followed by reaction with a diverse set of acyl chlorides or sulfonyl chlorides to create a library of amides or sulfonamides.

Such strategies enable the high-throughput synthesis of thousands of structurally related analogues. nih.gov These libraries can then be screened to identify compounds with desired properties, demonstrating the efficiency of using a versatile scaffold like this compound in discovery chemistry. documentsdelivered.comchemrxiv.org

Future Perspectives and Emerging Research Directions for 5 Bromo 4 Nitro 1h Imidazole

Integration with Flow Chemistry and Automated Synthesis Platforms

While specific literature on the flow chemistry synthesis of 5-bromo-4-nitro-1H-imidazole is not yet prevalent, this area represents a significant future opportunity. Continuous flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. For nitroimidazole compounds, whose synthesis can involve hazardous nitrating agents and energetic intermediates, these benefits are particularly relevant.

Table 1: Potential Advantages of Applying Flow Chemistry to this compound Synthesis

| Feature | Benefit in Nitroimidazole Synthesis |

| Enhanced Heat Transfer | Superior control over exothermic nitration reactions, reducing risks of thermal runaways. |

| Improved Mass Transfer | Efficient mixing of reactants, potentially leading to faster reaction times and higher yields. |

| Scalability | Straightforward scaling of production by extending operational time rather than increasing reactor volume. |

| Process Automation | Enables high-throughput synthesis of derivatives for screening and accelerates process optimization. nih.gov |

| Safety | Minimizes the volume of hazardous materials handled at any given time. |

Advanced Spectroscopic and In Situ Mechanistic Studies

Understanding the precise reaction mechanisms and electronic structure of this compound is crucial for optimizing its existing applications and discovering new ones. The mechanism of action for many nitroimidazoles involves the reductive bioactivation of the nitro group. nih.govnih.gov Advanced spectroscopic and computational methods are emerging as powerful tools to study these complex processes.

Computational chemistry, particularly Density Functional Theory (DFT), has become instrumental in exploring the properties of nitroimidazole derivatives. nih.govmdpi.com These methods allow for the calculation of structural parameters, vibrational properties (IR and Raman), and NMR shielding tensors, which can be correlated with experimental data to provide a deeper understanding of the molecule's electronic structure. nih.govresearchgate.net Furthermore, time-dependent DFT computations can offer insights into the excited states of the molecule, which is relevant for understanding its photochemical behavior. nih.govresearchgate.net Such computational studies have been used to investigate the degradation mechanisms of related nitroimidazoles, confirming that radical addition to the carbon atom bonded to the NO2 group is often the most feasible reaction channel. nih.gov

Future research could employ in situ spectroscopic techniques to monitor reactions in real-time. For example, techniques like cyclic voltammetry (CV) can be used to study the redox potentials of new nitroimidazole derivatives, which is critical to their biological activity. acs.org Electron scattering experiments combined with theoretical calculations can provide self-consistent data sets for modeling electron transport through these molecules, a key aspect of their function as radiosensitizers. nih.gov

Expansion of Applications in Sustainable Chemistry and Energy Materials

The unique electronic and structural properties of the nitroimidazole scaffold are opening doors to applications beyond medicine, particularly in sustainable chemistry and energy materials. The high nitrogen content and energetic nature of the nitro group make these compounds interesting candidates for the development of high-energy density materials (HEDMs). researchgate.net Research on related polynitroimidazoles has shown that they can serve as energetic materials with high thermal stability and low sensitivity to external stimuli like impact and friction, making them potentially safer alternatives to conventional explosives. researchgate.netnih.gov Theoretical predictions suggest that some nitroimidazole derivatives can exhibit high velocities of detonation. nih.gov

In the realm of sustainable chemistry, nitroimidazole derivatives are being explored for carbon capture applications. For instance, incorporating 2-nitroimidazole (B3424786) ligands into metal-organic frameworks (MOFs) like ZIF-8 has been shown to significantly improve CO₂ uptake. mdpi.com This is attributed to changes in the microstructural features and electronic properties of the adsorbent material. mdpi.com Furthermore, as the use of nitroimidazoles grows, developing sustainable methods for their removal from the environment becomes critical. Research into advanced oxidation processes and electrocoagulation for the degradation of nitroimidazole antibiotics in wastewater represents an important area of green chemistry. nih.govmdpi.com The broader imidazole (B134444) scaffold has also been investigated for use in fabricating epoxy films with attractive energy storage densities, suggesting another potential, albeit less direct, avenue for exploration. researchgate.net

Table 2: Emerging Applications in Sustainable and Materials Science

| Application Area | Specific Use Case | Key Findings/Potential |

| Energy Materials | High-Energy Density Materials (HEDMs) | Nitroimidazole derivatives can act as insensitive explosives with high thermal stability and detonation velocities. researchgate.netnih.gov |

| Sustainable Chemistry | CO₂ Capture | Modification of ZIF-8 MOFs with nitroimidazole ligands enhances CO₂ adsorption capacity. mdpi.com |

| Energy Storage | Dielectric Materials | The parent imidazole scaffold can be used to create epoxy films with high energy storage density and efficiency. researchgate.net |

| Environmental Remediation | Wastewater Treatment | Advanced oxidation and electrocoagulation processes are being developed to remove nitroimidazole pollutants. nih.govmdpi.com |

Interdisciplinary Research with Advanced Analytical Techniques

The future of research on this compound will increasingly involve its use as a tool in interdisciplinary studies, leveraging advanced analytical techniques to probe complex biological systems. The well-established ability of nitroimidazoles to be selectively reduced in hypoxic (low oxygen) environments makes them ideal scaffolds for developing diagnostic probes.

A prominent example is the development of 2-nitroimidazole-based radiopharmaceuticals for noninvasive imaging of tumor hypoxia using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net These imaging agents allow for the visualization of oxygen-deficient regions in tumors, which are often resistant to conventional therapies. This work combines synthetic chemistry with nuclear medicine and oncology.

Another cutting-edge area is the use of chemically modified nitroimidazoles as probes in chemical proteomics. By synthesizing derivatives with handles for "click chemistry," researchers can identify the specific cellular proteins that these compounds interact with after reductive activation. acs.org Subsequent analysis using advanced techniques like label-free liquid chromatography-mass spectrometry (LC-MS/MS) can reveal the molecular targets of a drug, providing invaluable insights into its mode of action and potential off-target effects. acs.org This approach represents a powerful convergence of organic synthesis, biochemistry, and analytical chemistry.

Q & A

Q. What are the common synthetic routes for 5-bromo-4-nitro-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation and nitration steps. For example, bromination of 4-nitroimidazole derivatives can be achieved using bromine or N-bromosuccinimide (NBS) in acetic acid under reflux. Nitration may employ mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products. Reaction optimization, such as adjusting stoichiometry or solvent polarity, can improve yields .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?

- Methodology :

- FTIR : Key peaks include C-Br stretching (~592 cm⁻¹), nitro group asymmetrical/symmetrical stretching (~1520 cm⁻¹ and ~1350 cm⁻¹), and imidazole ring C=N stretching (~1617 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.45–8.35 ppm), while nitro and bromo groups deshield adjacent protons. Integration ratios and splitting patterns validate substitution positions .

Q. What are the key physicochemical properties of this compound, and how can they be experimentally determined?

- Methodology :

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 252–257°C for related bromo-nitroimidazoles) .

- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) using gravimetric analysis.

- Stability : Assessed via thermogravimetric analysis (TGA) and HPLC under varying pH/temperature conditions. Reference data from NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can X-ray crystallography employing SHELX software determine the crystal structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction data are processed using SHELX suite (SHELXD for structure solution, SHELXL for refinement). Key steps include:

- Data Collection : Monochromatic X-rays (Mo-Kα, λ = 0.71073 Å) at low temperature (e.g., 200 K) to minimize thermal motion .

- Refinement : Anisotropic displacement parameters and disorder modeling (e.g., for bromine atoms) improve R-factors (target < 0.05). Hydrogen bonding networks are visualized using Mercury or Olex2 .

Q. What strategies are effective in analyzing hydrogen bonding networks in nitroimidazole crystals using graph set analysis?

- Methodology : Graph set analysis (GSA) categorizes hydrogen bonds into patterns (e.g., chains, rings). For nitroimidazoles:

- Descriptor Assignment : Use Etter’s notation (e.g., for an 8-membered ring involving two donors/acceptors).

- Software Tools : Mercury or CrystalExplorer generate interaction maps. This identifies dominant motifs (e.g., N–H···O nitro interactions) influencing crystal packing .

Q. How can computational docking studies predict the biological activity of this compound derivatives?

- Methodology :

- Target Preparation : Retrieve protein structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize protonation states using AutoDock Tools.

- Ligand Docking : Glide or AutoDock Vina simulate binding poses. Score compounds based on binding affinity (ΔG) and interaction profiles (e.g., halogen bonds between Br and Arg residues) .

Q. What methodologies resolve contradictory data in the spectroscopic characterization of nitroimidazole derivatives?

- Methodology :

- Cross-Validation : Compare NMR/FTIR data with computational predictions (e.g., DFT-calculated IR spectra using Gaussian).

- Crystallographic Correlation : Resolve ambiguities (e.g., tautomerism) via X-ray structures. For example, crystallography can confirm whether nitro groups adopt planar or twisted conformations .

Data Contradiction and Optimization

Q. How can researchers optimize reaction conditions when synthesizing halogenated nitroimidazoles with conflicting literature protocols?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For bromination, compare NBS vs. Br₂ in DMF vs. acetic acid.

- Analytical Monitoring : Track intermediates via LC-MS to identify side reactions (e.g., dehalogenation or over-nitration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.